![molecular formula C13H15ClO B2367866 [3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287268-82-8](/img/structure/B2367866.png)
[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CP55940 and belongs to the class of synthetic cannabinoids. CP55940 has been studied extensively for its effects on the endocannabinoid system and its potential as a treatment for various medical conditions.
Wirkmechanismus
CP55940 exerts its effects by binding to the CB1 and CB2 receptors, which are G protein-coupled receptors. The binding of CP55940 to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of MAPK and PI3K pathways. These signaling pathways lead to various physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
Biochemical and Physiological Effects
CP55940 has been shown to have various biochemical and physiological effects. One of the primary effects of CP55940 is its analgesic properties. CP55940 has been shown to reduce pain sensation in various animal models of pain. Additionally, CP55940 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
CP55940 has several advantages and limitations for lab experiments. One of the primary advantages of CP55940 is its potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, CP55940 has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, one of the limitations of CP55940 is its potential for inducing adverse effects, including sedation, hypothermia, and motor impairment. Therefore, it is essential to use CP55940 with caution and in appropriate doses.
Zukünftige Richtungen
CP55940 has significant potential for various therapeutic applications. Some of the future directions for research on CP55940 include:
1. Investigating the potential of CP55940 as a treatment for various pain conditions, including neuropathic pain and chronic pain.
2. Studying the effects of CP55940 on the immune system and its potential as an immunomodulatory agent.
3. Investigating the potential of CP55940 as a treatment for various neurological conditions, including multiple sclerosis and Alzheimer's disease.
4. Studying the effects of CP55940 on the cardiovascular system and its potential as a treatment for cardiovascular diseases.
5. Investigating the potential of CP55940 as a treatment for various psychiatric conditions, including anxiety and depression.
Conclusion
CP55940 is a potent agonist of the CB1 and CB2 receptors and has significant potential for various therapeutic applications. The synthesis of CP55940 is complex and requires expertise in organic chemistry. CP55940 has been studied extensively for its effects on the endocannabinoid system and its potential as a treatment for various medical conditions. However, further research is needed to fully understand the therapeutic potential of CP55940 and its limitations.
Synthesemethoden
CP55940 is synthesized through a multistep process that involves several chemical reactions. The starting material for the synthesis is 2,2-dimethyl-3-(2-chloro-5-methylphenyl)propanal, which is subjected to a series of reactions to form the final product. The synthesis of CP55940 is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CP55940 has been studied extensively for its effects on the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. CP55940 is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. The activation of these receptors by CP55940 leads to various physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Eigenschaften
IUPAC Name |
[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-9-2-3-11(14)10(4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWLMVAKUOAXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

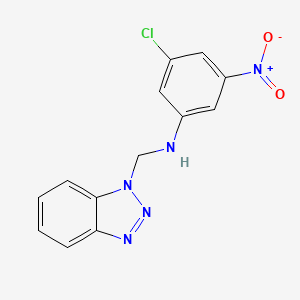
![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
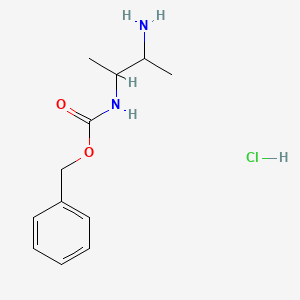
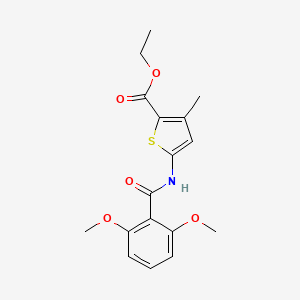
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
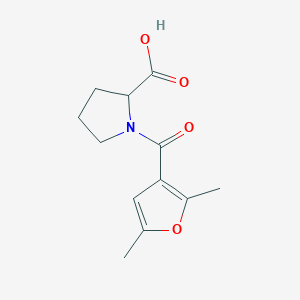
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)
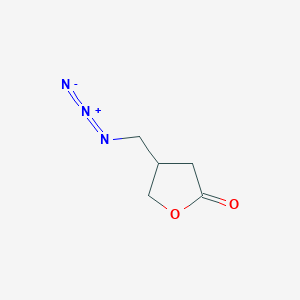
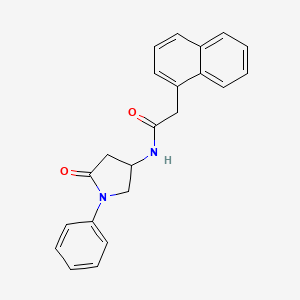
![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)
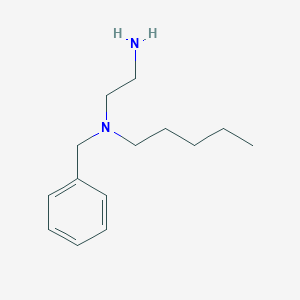
![7-Tert-Butyl 2-Ethyl 8-Methyl-5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate](/img/structure/B2367802.png)
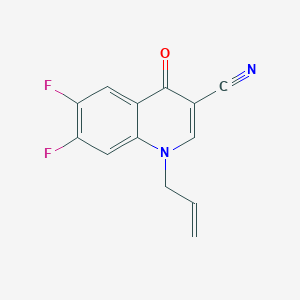
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2367804.png)